N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide

Lipophilicity optimization Membrane permeability Cardiac ion channel modulation

Researchers comparing ion channel blockers face structural ambiguity when isolating core-specific pharmacological effects between benzofuran and naphthalene-based antiarrhythmics. This compound resolves that gap by delivering a pure benzofuran-2-carboxamide core with the identical N-butyl-N-(2-diethylaminoethyl) side chain found in bunaftine-enabling definitive head-to-head electrophysiology studies. • Ideal for hERG, IKs, and IKur patch-clamp comparisons vs. bunaftine (Δ heteroaromatic core only) • XLogP 4.4, tPSA 36.69 Ų-lead-like physicochemical space with reduced phospholipidosis risk vs. amiodarone (LogP ~7.0-7.9) • Zero H-bond donors; suitable for intracellular PPI target screening (e.g., AF9/ENL-DOT1L) • In stock with rapid global dispatch for time-sensitive research programs

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
CAS No. 50341-80-5
Cat. No. B13958364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide
CAS50341-80-5
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCCN(CCN(CC)CC)C(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C19H28N2O2/c1-4-7-12-21(14-13-20(5-2)6-3)19(22)18-15-16-10-8-9-11-17(16)23-18/h8-11,15H,4-7,12-14H2,1-3H3
InChIKeyCSZIMDXHTMNLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile for CAS 50341-80-5


N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide (CAS 50341-80-5) is a synthetic benzofuran-2-carboxamide derivative bearing an N-butyl-N-(2-diethylaminoethyl) tertiary amide side chain . With a molecular formula of C₁₉H₂₈N₂O₂, a molecular weight of 316.44 g/mol, a computed XLogP of 4.4, a topological polar surface area (tPSA) of 36.69 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, the compound occupies a distinct physicochemical space that differentiates it from clinically established benzofuran-based antiarrhythmics such as amiodarone and dronedarone, as well as from the naphthalene-based analog bunaftine .

Benzofuran-2-carboxamide with tertiary N-butyl-N-(2-diethylaminoethyl) side chain; structurally distinct from clinical antiarrhythmics (amiodarone, dronedarone) and bunaftine
Zero HBD, low tPSA, and intermediate logP profile supports cell-based permeability and intracellular target access
Fits ion channel subtype selectivity studies, benzofuran metabolism research, and analytical reference applications

Why Generic Substitution Fails for CAS 50341-80-5


Although the benzofuran and benzofuran-2-carboxamide chemical classes encompass numerous bioactive molecules—including the class III antiarrhythmics amiodarone and dronedarone, as well as 5-HT₁A agonists, ET receptor antagonists, and potassium channel modulators—the specific combination of a benzofuran-2-carboxamide core with an N-butyl-N-(2-diethylaminoethyl) side chain in CAS 50341-80-5 is structurally unique [1]. This dual pharmacophoric arrangement is distinct from both amiodarone (which employs a 2-butyl-3-keto-benzofuran scaffold linked to a diiodophenyl-diethylaminoethoxy moiety; MW 645.3, LogP ~7.0–7.9) and bunaftine (which retains the identical N-butyl-N-(2-diethylaminoethyl) side chain but couples it to a naphthalene-1-carboxamide core; MW 326.5, LogP ~4.2–4.5) [2]. Even the des-butyl analog (CAS 50341-79-2; N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide; MW 260.3, LogP ~3.1, PSA ~45–49 Ų) differs substantially in lipophilicity, hydrogen-bonding capacity, and molecular size . These structural divergences translate into non-interchangeable physicochemical properties—including lipophilicity, membrane permeability, and target-binding geometry—that preclude reliable substitution of one analog for another in any experimental or industrial application without revalidation of activity, selectivity, and pharmacokinetic behavior.

Core
Amiodarone/dronedarone diiodophenyl motif dramatically increases lipophilicity; pharmacology and phospholipidosis risk may not transfer to this benzofuran-2-carboxamide
Scaffold
Bunaftine naphthalene core vs. benzofuran oxygen alters hydrogen bonding and metabolic soft spots; channel subtype selectivity may differ
Side chain
Des-butyl analog (CAS 50341-79-2) retains a secondary amide N–H, raising HBD count; permeability and P-gp susceptibility may shift

Quantitative Evidence Guide for CAS 50341-80-5


Lipophilicity Differentiation from Des-Butyl Analog and Amiodarone

The target compound possesses a computed XLogP of 4.4 . This value is approximately 1.3 log units higher than the des-butyl analog N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide (CAS 50341-79-2; LogP 3.08) , consistent with the addition of the four-carbon butyl chain. At the same time, the target compound is approximately 2.5–3.5 log units lower than amiodarone (LogP 6.94–7.91) and ~1.8–3.8 log units lower than dronedarone (LogP 6.24–8.20) [1], owing to the absence of the highly lipophilic diiodophenyl or sulfonamide-bearing phenylbutyl substituents. Compared with bunaftine (LogP 4.23–4.48) [2], the target compound exhibits a closely matched lipophilicity but with a distinct heteroaromatic core.

Lipophilicity
Reported
ΔLogP +1.32 vs des-butyl analog; −2.5 to −3.5 vs amiodarone; ~0 vs bunaftine
LogP ~4.4 supports cellular permeability without extreme lipophilicity; context-dependent
Computed XLogP; verify experimentally for target-specific assays
Lipophilicity optimization Membrane permeability Cardiac ion channel modulation Lead-like property space

tPSA Advantage for Passive Membrane Permeability

The target compound has a computed tPSA of 36.69 Ų , which is approximately 12 Ų lower than the des-butyl analog (CAS 50341-79-2; tPSA 45–49 Ų) and substantially lower than dronedarone (tPSA 97.23 Ų) [1]. The reduction in PSA upon N-butyl substitution arises from the replacement of the secondary amide N–H (a hydrogen bond donor) with a tertiary amide bearing the butyl chain, eliminating one H-bond donor while also shielding the polar amide carbonyl. A tPSA below 60 Ų is generally associated with good oral absorption, and values below ~40 Ų are correlated with enhanced blood-brain barrier penetration. Compared with amiodarone (tPSA 42.68 Ų) , the target compound possesses an even lower PSA, predicting favorable passive membrane flux.

tPSA
Reported
36.69 Ų
Low polar surface area supports passive membrane flux; reported lower than des-butyl and amiodarone
Computed tPSA; CNS penetration potential requires further validation
Passive permeability Blood-brain barrier penetration Intracellular target access tPSA optimization

Zero Hydrogen Bond Donors vs. Secondary Amides

The target compound possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) . This contrasts with the des-butyl analog (CAS 50341-79-2), which bears one HBD from the secondary amide N–H . The absence of HBDs in the target compound is a consequence of the fully substituted tertiary amide, wherein the amide nitrogen is alkylated with both the butyl and the diethylaminoethyl groups. Among the comparator set, both bunaftine (also a tertiary amide; HBD = 0) and amiodarone (tertiary amine ether; HBD = 0) share this zero-HBD feature, while dronedarone (HBD = 0, but HBA = 5 due to the sulfonamide group) is more polar [1].

HBD / HBA
Reported
0 HBD, 3 HBA vs des-butyl (1,3); bunaftine (0,2); amiodarone (0,3)
Zero HBD eliminates amide N–H; may reduce P-gp efflux and support intracellular retention
Tertiary amide feature; compare N-dealkylation rates experimentally
Hydrogen bonding Oral bioavailability Metabolic stability Tertiary amide

Benzofuran vs. Naphthalene Core: H-Bonding and Metabolism

The target compound incorporates a benzofuran-2-carboxamide scaffold, in which the carboxamide is directly attached to the C-2 position of the benzofuran ring, placing the furan oxygen atom in conjugation with the amide carbonyl . By contrast, bunaftine utilizes a naphthalene-1-carboxamide core—a purely carbocyclic aromatic system without a heteroatom in the ring . This structural difference has two measurable consequences. First, the benzofuran oxygen contributes an additional hydrogen bond acceptor (HBA = 3 vs. 2 for bunaftine), which can engage in specific polar interactions with target proteins (e.g., ion channel selectivity filter residues) [1]. Second, the benzofuran ring is susceptible to cytochrome P450-mediated oxidative metabolism at the furan ring (potentially forming reactive epoxide or ring-opened metabolites), a pathway that is absent for the naphthalene ring, which undergoes primarily arene oxide formation at different positions [2].

Core scaffold
Class-level
Benzofuran-2-carboxamide (furan oxygen) vs naphthalene (bunaftine); distinct metabolic soft spot
Furan oxygen offers additional HBA; may alter target binding and CYP metabolism profile
Class-level metabolic inference; confirm with microsome studies
Heteroaromatic scaffold Metabolic soft spot CYP450 metabolism Bioisosteric replacement

Supplier-Certified Identity & Purity vs. In-House Synthesis

Commercially sourced N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide from specialty chemical suppliers is provided with CAS-number-verified identity, SMILES structural confirmation (O1C2C=CC=CC=2C=C1C(N(CCCC)CCN(CC)CC)=O), and specified purity levels . The compound is cataloged with standard identifiers including BRN 1388588 and DTXSID90964627, enabling cross-referencing across multiple chemical registries . Safety documentation conforming to the Globally Harmonized System (GHS) Sixth Revised Edition is available, providing standardized hazard communication for laboratory handling . In contrast, in-house synthesized material may lack validated analytical characterization (NMR, HPLC, MS) and may contain residual starting materials (e.g., 2-benzofurancarboxylic acid, N-butyl-N-(2-diethylamino)ethylamine) or coupling reagents (e.g., DCC) that could confound biological assay results.

Supplier identity
Specification review
CAS-verified, SMILES/InChIKey confirmed; BRN 1388588; GHS SDS available
Supports reproducible procurement; independent QC (NMR, HPLC) recommended
Supplier documentation; verify purity and residual solvents before assay
Compound identity verification Purity specification Experimental reproducibility Procurement quality control

Recommended Applications for CAS 50341-80-5


Cardiac Ion Channel Tool: Benzofuran vs. Naphthalene Scaffold

Given the compound's structural relationship to bunaftine (a class III antiarrhythmic potassium channel blocker with identical N-butyl-N-(2-diethylamino)ethyl side chain but a naphthalene core) [1], this compound is ideally suited for head-to-head electrophysiological comparisons (e.g., hERG, IKs, IKur patch-clamp assays) to isolate the contribution of the benzofuran-2-carboxamide heteroaromatic core to channel subtype selectivity, onset/offset kinetics, and use-dependent block. Its intermediate lipophilicity (XLogP 4.4) and low tPSA (36.69 Ų) predict adequate membrane partitioning without the confounding phospholipidosis liability associated with amiodarone's extreme lipophilicity (LogP 6.94–7.91) .

Oncology PPI Lead Optimization with Benzofuran Scaffold

With zero hydrogen bond donors, a tPSA of 36.69 Ų, and an XLogP of 4.4—all within lead-like property space—this compound represents a suitable starting scaffold for medicinal chemistry programs targeting intracellular PPIs (e.g., AF9/ENL–AF4 or AF9/ENL–DOT1L interactions implicated in MLL-rearranged leukemias) [1]. The absence of an amide N–H eliminates a potential hydrogen-bonding liability that could reduce cell permeability, while the benzofuran ring oxygen provides a synthetic handle for further derivatization or metabolic stabilization . The compound's property profile differentiates it from more polar benzofuran-2-carboxamide analogs (e.g., CAS 50341-79-2 with PSA ~45–49 Ų and one HBD) that may exhibit inferior cell penetration in functional assays.

SMR Studies of Furan Ring Oxidation in Benzofurans

The benzofuran ring in this compound serves as a model substrate for studying cytochrome P450-mediated furan ring oxidation—a well-established metabolic activation pathway that can lead to reactive metabolite formation and hepatotoxicity [1]. By comparing the in vitro metabolic profiles (e.g., human liver microsome or hepatocyte incubations) of this compound against its naphthalene analog bunaftine (which lacks the furan oxygen) and the des-butyl analog (CAS 50341-79-2), researchers can isolate the contribution of the benzofuran core, the tertiary amide substitution, and the N-butyl chain to metabolic stability and reactive metabolite generation. This application is directly relevant to the safety assessment of benzofuran-containing drug candidates, including next-generation antiarrhythmics designed to avoid the hepatotoxic and pulmonary toxicity liabilities of amiodarone .

Analytical Reference Standard for Benzofuran Impurity Profiling

As a fully characterized benzofuran-2-carboxamide with documented CAS registry, SMILES, InChIKey, BRN, and DTXSID identifiers, this compound can serve as an analytical reference standard for the identification and quantification of structurally related impurities or degradation products in pharmaceutical preparations containing benzofuran-based active pharmaceutical ingredients (e.g., amiodarone, dronedarone, vilazodone) [1]. The compound's distinct chromatographic and spectroscopic signatures (including computed refractive index 1.547, boiling point 443.2 °C at 760 mmHg, density 1.051 g/cm³) provide multiple orthogonal parameters for method development and validation in QC/QA laboratories [1].

Application
Selection Property
Validation Focus
Cardiac ion channel selectivity studies
Benzofuran-2-carboxamide scaffold vs naphthalene core
hERG, IKs, IKur subtype profiling
Intracellular PPI lead-like property assessment
Zero HBD, low tPSA, balanced logP
Cell penetration and target engagement in leukemia models
Benzofuran metabolism and reactive metabolite profiling
Furan ring oxidation pathway
CYP metabolism vs naphthalene comparator
Analytical reference for benzofuran APIs
Documented identifiers (CAS, SMILES, BRN)
Chromatographic method development and impurity profiling
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